benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
Overview
Description
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Recent advances in the synthesis of imidazole derivatives have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions . For instance, a nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can afford disubstituted imidazoles .
Scientific Research Applications
Synthesis and Characterization
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate and its derivatives have been synthesized and characterized for various applications. The dimethyl derivatives of imidazolinone herbicides, for instance, have been prepared to develop efficient and multiresidue gas chromatographic methods for trace-level analysis of these herbicides in water, soybean, and soil, demonstrating the compound's utility in improving analytical methodologies in agricultural chemistry (Anisuzzaman et al., 2000).
Mechanistic Studies and Catalytic Applications
The compound's structural variations have facilitated the study of mechanochemical synthesis processes, showing its effectiveness as an acylation agent for preparing carbamates via environmentally friendly methods. This highlights its potential in green chemistry and sustainable chemical synthesis (Lanzillotto et al., 2015).
Spectroscopic Analysis
Spectroscopic studies, including vibrational (FT-IR, FT-Raman) and UV-Visible spectroscopy, have been conducted on similar compounds to understand their electronic properties. Such research illustrates the compound's relevance in the development of materials with specific optical properties, potentially applicable in optoelectronics and materials science (Rao et al., 2016).
Agricultural and Environmental Sciences
In the context of agriculture, derivatives of benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate have been explored for their potential as carrier systems for fungicides. This work underscores the role of such compounds in enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
properties
IUPAC Name |
benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-11(2)17-13(16-10)8-15-14(18)19-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJXSQZNVQJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CNC(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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